Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-
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Overview
Description
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is a four-membered nitrogen-containing heterocycle Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines often involves [2+2] cycloaddition reactions. One common method is the aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an imine and an alkene . This method is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production of azetidines typically involves large-scale cycloaddition reactions under controlled conditions The use of metal catalysts and optimized reaction parameters can enhance yield and selectivity
Chemical Reactions Analysis
Types of Reactions
Azetidines undergo various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and amines are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines.
Scientific Research Applications
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- has several applications in scientific research:
Medicinal Chemistry: Azetidines are used as building blocks in drug discovery due to their unique ring strain and reactivity.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex molecules.
Polymer Chemistry: Azetidines are used in the synthesis of polymers with unique properties, such as antibacterial coatings and CO2 adsorption materials.
Mechanism of Action
The mechanism of action of azetidines involves the ring strain, which makes the nitrogen atom more reactive. This reactivity allows azetidines to participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the azetidine ring.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
Uniqueness
Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)- is unique due to its balance of ring strain and stability, making it more stable than aziridines but more reactive than pyrrolidines . This balance allows for versatile applications in various fields of research and industry.
Properties
CAS No. |
825601-61-4 |
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Molecular Formula |
C16H25NO2S |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2R)-2-hexyl-1-(4-methylphenyl)sulfonylazetidine |
InChI |
InChI=1S/C16H25NO2S/c1-3-4-5-6-7-15-12-13-17(15)20(18,19)16-10-8-14(2)9-11-16/h8-11,15H,3-7,12-13H2,1-2H3/t15-/m1/s1 |
InChI Key |
BTZWYGDKRAALMZ-OAHLLOKOSA-N |
Isomeric SMILES |
CCCCCC[C@@H]1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCCCCCC1CCN1S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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